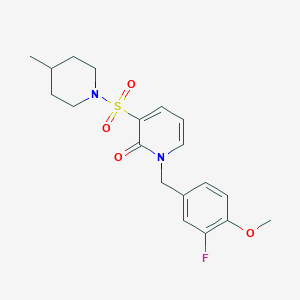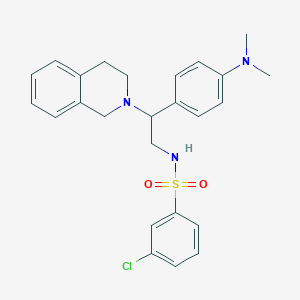![molecular formula C17H14N2OS2 B2849954 2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one CAS No. 880799-28-0](/img/structure/B2849954.png)
2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one, also known as DPTT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTT is a heterocyclic compound that contains sulfur, nitrogen, and carbon atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from thieno[2,3-d]pyrimidine have been found to exhibit antimicrobial activity . Specifically, derivatives have shown effectiveness against Pseudomonas aeruginosa , with activity comparable to the reference drug streptomycin . This suggests potential for the compound to be used in the development of new antimicrobial agents.
Antifungal Applications
In addition to their antimicrobial properties, thieno[2,3-d]pyrimidine derivatives also display antifungal capabilities. The structural framework of the compound allows for the synthesis of molecules that can be tested against a variety of fungal pathogens, potentially leading to new treatments for fungal infections .
Analgesic and Anti-inflammatory Uses
The thieno[2,3-d]pyrimidine scaffold is associated with analgesic and anti-inflammatory properties. Research indicates that certain derivatives can be utilized to alleviate pain and reduce inflammation, making them candidates for the development of new pain management medications .
Anticancer Research
There is evidence to suggest that thieno[2,3-d]pyrimidine derivatives can have anticancer effects . These compounds may interfere with the proliferation of cancer cells, offering a pathway to novel cancer therapies .
Antioxidant Properties
The antioxidant potential of thieno[2,3-d]pyrimidine derivatives has been explored, with some compounds demonstrating the ability to neutralize free radicals. This property is crucial in the prevention of oxidative stress-related diseases .
Central Nervous System Disorders
Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid have been used as intermediates in the synthesis of GABA B receptor modulators . These modulators are potentially useful for the treatment of various central nervous system disorders, including epilepsy and anxiety .
Lipid-Lowering Activity
Studies have shown that certain thieno[2,3-d]pyrimidine derivatives possess lipid-lowering activity . This makes them interesting candidates for the development of new drugs to treat hyperlipidemia and associated conditions .
Synthesis of Novel Compounds
The thieno[2,3-d]pyrimidine core is a versatile scaffold for the synthesis of a wide range of novel compounds. These new molecules can be designed with specific functionalities to target various biological pathways, opening up possibilities for the discovery of new drugs .
Propriétés
IUPAC Name |
4,5-dimethyl-11-phenyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,11-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-10-11(2)21-15-14(10)16(20)19-9-8-13(22-17(19)18-15)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJSAHSLFVFUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CC=C(SC3=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2849876.png)
![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)
![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)

![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride](/img/structure/B2849886.png)
![3-((2-chloro-6-fluorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2849887.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)

![4-[3-(1-Naphthyl)acryloyl]phenyl octanoate](/img/structure/B2849894.png)